
1-(But-1-en-1-yl)-2-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-1-en-1-yl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with a butenyl group at the first position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-1-en-1-yl)-2-methoxynaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxynaphthalene with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the naphthalene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(But-1-en-1-yl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: 1-(Butyl)-2-methoxynaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
1-(But-1-en-1-yl)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(But-1-en-1-yl)-2-methoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The butenyl group may undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar methoxy and butenyl substitution pattern but on a different aromatic ring system.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a butenyl group, but with different functional groups and a different core structure.
Uniqueness: 1-(But-1-en-1-yl)-2-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
918867-86-4 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-but-1-enyl-2-methoxynaphthalene |
InChI |
InChI=1S/C15H16O/c1-3-4-8-14-13-9-6-5-7-12(13)10-11-15(14)16-2/h4-11H,3H2,1-2H3 |
InChI Key |
VFIIXXUDDABOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
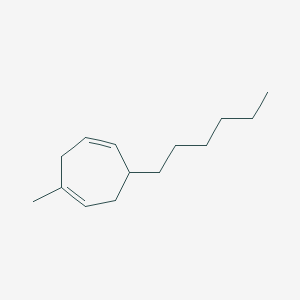
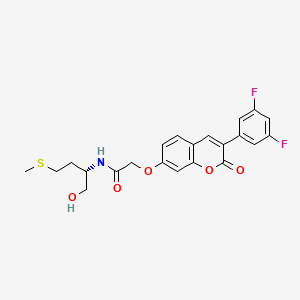
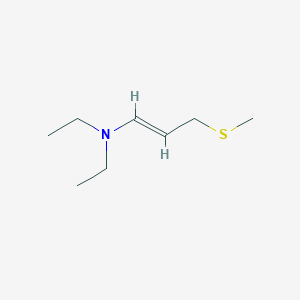

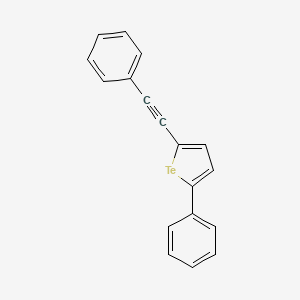

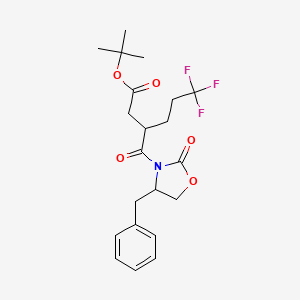
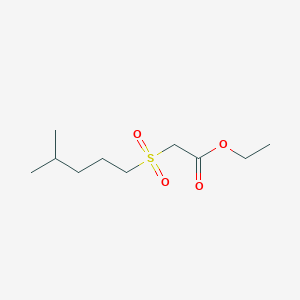
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)




